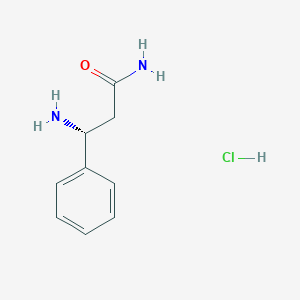![molecular formula C7H4BrClN2 B13655509 7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyrrolo[3,2-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and chlorination of the pyrrolo[3,2-c]pyridine core. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentration, to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s halogen atoms can participate in halogen bonding interactions, which can enhance its binding affinity and specificity. Additionally, the pyrrolo[3,2-c]pyridine core can interact with various biological pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1H-pyrrolo[3,2-c]pyridine: Lacks the chlorine atom but shares the same core structure.
3-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the bromine atom but shares the same core structure.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar core structure but different substitution patterns.
Uniqueness
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. This dual halogenation can enhance its potential as a versatile building block in synthetic chemistry and its specificity in biological applications.
Propiedades
Fórmula molecular |
C7H4BrClN2 |
|---|---|
Peso molecular |
231.48 g/mol |
Nombre IUPAC |
7-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H |
Clave InChI |
GWEDPPPEEGGKKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=CN=CC(=C2N1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
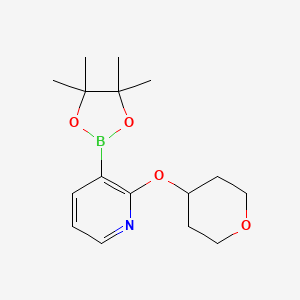

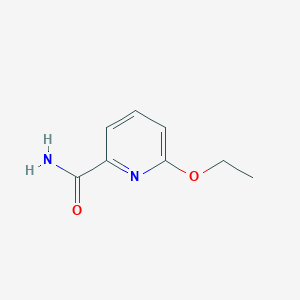

![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
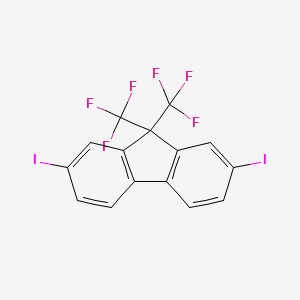

![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)

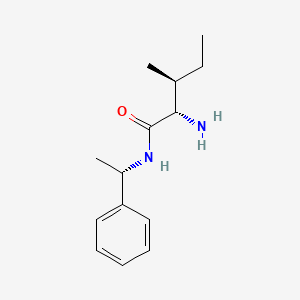
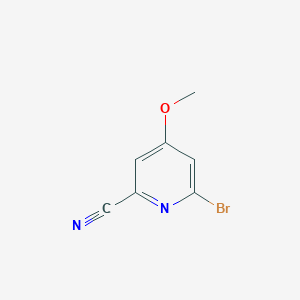
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
